![molecular formula C12H16O3 B3060905 2-Hydroxy-1-[4-(2-hydroxyethyl)phenyl]-2-methylpropan-1-one CAS No. 106797-54-0](/img/structure/B3060905.png)
2-Hydroxy-1-[4-(2-hydroxyethyl)phenyl]-2-methylpropan-1-one
Descripción general
Descripción
2-Hydroxy-1-[4-(2-hydroxyethyl)phenyl]-2-methylpropan-1-one is a chemical compound with the molecular formula C12H16O3. It is known for its role as a photoinitiator, which means it can initiate polymerization reactions when exposed to light. This compound is widely used in various industrial applications, particularly in the production of polymers and coatings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 2-Hydroxy-1-[4-(2-hydroxyethyl)phenyl]-2-methylpropan-1-one involves several steps. One common method starts with ethylene glycol phenyl ether acetate as the raw material. This compound undergoes a Friedel-Crafts reaction with isobutyl chloride under the catalysis of a Lewis acid, such as aluminum chloride, at a temperature range of -5 to 5°C. The reaction time is typically between 3 to 6 hours .
After the Friedel-Crafts reaction, the product is subjected to bromination using N,N-dimethylformamide (DMF) or iodine as the catalyst. The brominated product is then hydrolyzed using a phase transfer catalyst and an alkaline solution, such as sodium hydroxide, to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of dichloromethane or dichloroethane as solvents during the bromination process. This method avoids the use of acetic acid, which can be corrosive to equipment. The phase transfer catalyst used in the hydrolysis step allows for a more efficient reaction, reducing the need for large amounts of ethanol and simplifying the process .
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxy-1-[4-(2-hydroxyethyl)phenyl]-2-methylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
2-Hydroxy-1-[4-(2-hydroxyethyl)phenyl]-2-methylpropan-1-one has a wide range of applications in scientific research:
Mecanismo De Acción
As a photoinitiator, 2-Hydroxy-1-[4-(2-hydroxyethyl)phenyl]-2-methylpropan-1-one absorbs light energy and undergoes a photochemical reaction to generate free radicals. These free radicals initiate the polymerization of monomers, leading to the formation of polymers. The compound’s effectiveness as a photoinitiator is due to its ability to efficiently absorb light and produce reactive species that drive the polymerization process .
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxy-4′-(2-hydroxyethoxy)-2-methylpropiophenone: Another photoinitiator with similar applications in polymerization reactions.
2-Hydroxy-2-methylpropiophenone: Used in the synthesis of UV-curable resins and coatings.
2-(4-Hydroxyphenyl)ethanol: Known for its use in the synthesis of various organic compounds.
Uniqueness
2-Hydroxy-1-[4-(2-hydroxyethyl)phenyl]-2-methylpropan-1-one is unique due to its specific structure, which allows it to act as an efficient photoinitiator. Its ability to absorb light and generate free radicals makes it particularly valuable in applications requiring rapid and controlled polymerization.
Propiedades
IUPAC Name |
2-hydroxy-1-[4-(2-hydroxyethyl)phenyl]-2-methylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-12(2,15)11(14)10-5-3-9(4-6-10)7-8-13/h3-6,13,15H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGWGNMXPEVGWGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)C1=CC=C(C=C1)CCO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10625925 | |
| Record name | 2-Hydroxy-1-[4-(2-hydroxyethyl)phenyl]-2-methylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10625925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106797-54-0 | |
| Record name | 2-Hydroxy-1-[4-(2-hydroxyethyl)phenyl]-2-methylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10625925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Phenyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3060829.png)
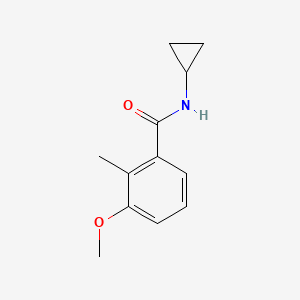
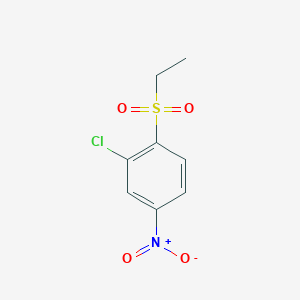
![4-Methyl-6-{[(4-nitrophenyl)methyl]sulfanyl}pyrimidine-2,5-diamine](/img/structure/B3060834.png)
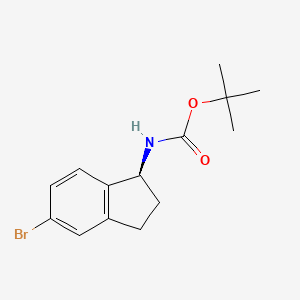
![2-{[(4-Ethylphenyl)amino]methyl}phenol](/img/structure/B3060838.png)
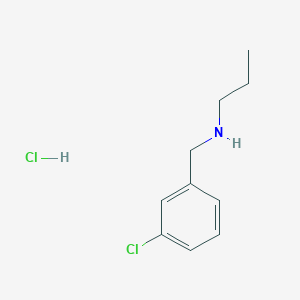
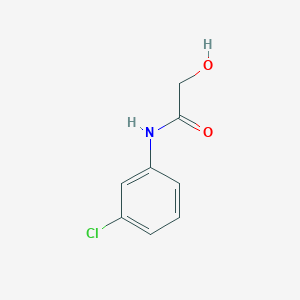
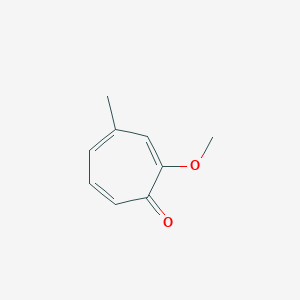
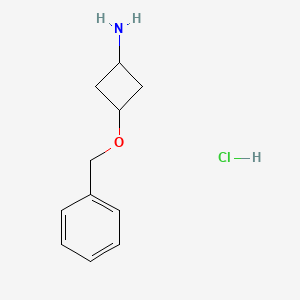
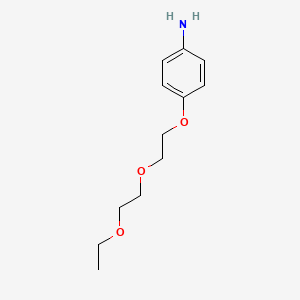
![2H-Indol-2-one, 3-[(4-fluorophenyl)methylene]-1,3-dihydro-, (Z)-](/img/structure/B3060845.png)
